Heptane, 1-bromo-6-fluoro-6-methyl-

Cardiac electrophysiology Antiarrhythmic drug safety Polymorphic ventricular tachycardia

Heptane, 1-bromo-6-fluoro-6-methyl- (IUPAC: 1-bromo-6-fluoro-6-methylheptane; CAS 135124-58-2) is a bifunctional alkyl halide of formula C₈H₁₆BrF (MW 211.11 g/mol). It carries a primary bromide at C1 and a tertiary C–F bond embedded in a geminal dimethyl motif (C(CH₃)₂F) at C6.

Molecular Formula C8H16BrF
Molecular Weight 211.11 g/mol
CAS No. 135124-58-2
Cat. No. B8732654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptane, 1-bromo-6-fluoro-6-methyl-
CAS135124-58-2
Molecular FormulaC8H16BrF
Molecular Weight211.11 g/mol
Structural Identifiers
SMILESCC(C)(CCCCCBr)F
InChIInChI=1S/C8H16BrF/c1-8(2,10)6-4-3-5-7-9/h3-7H2,1-2H3
InChIKeyYKUBLGSFFLHSTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-6-fluoro-6-methylheptane (CAS 135124-58-2): A Specialised Fluorinated Alkyl Bromide Intermediate for Metabolic Stability-Driven Drug Design


Heptane, 1-bromo-6-fluoro-6-methyl- (IUPAC: 1-bromo-6-fluoro-6-methylheptane; CAS 135124-58-2) is a bifunctional alkyl halide of formula C₈H₁₆BrF (MW 211.11 g/mol) [1]. It carries a primary bromide at C1 and a tertiary C–F bond embedded in a geminal dimethyl motif (C(CH₃)₂F) at C6 [2]. This substitution pattern is purpose-designed: the bromide serves as a leaving group for nucleophilic displacement while the sterically shielded, non-labile fluorine atom blocks cytochrome P450-mediated ω‑oxidation at the terminal end of the heptyl chain. The compound is a pivotal building block in the convergent synthesis of trecetilide (PNU‑108342E), a class III antiarrhythmic agent that demonstrated superior metabolic stability and a null proarrhythmic signal in a validated rabbit model when compared with the non‑fluorinated parent drug ibutilide [3][4].

Why 1-Bromo-6-fluoro-6-methylheptane Cannot Be Replaced by Generic Alkyl Bromides or Non-Fluorinated Heptyl Halides


Simple alkyl bromides such as 1-bromoheptane (CAS 629-04-9) lack the fluorine atom that is essential for blocking metabolic ω‑oxidation of the heptyl side chain in the final drug substance [1]. Terminal fluoroalkyl bromides (e.g., 1-bromo-7-fluoroheptane, CAS 334-42-9) place fluorine at the ω‑position but do not supply the geminal dimethyl motif required to simultaneously hinder β‑oxidation; the resulting drug candidates retain significant metabolic liability [2]. Perfluorinated bromides (e.g., 1-bromoperfluoroheptane, CAS 375-88-2) are fully fluorinated and exhibit vastly different physicochemical properties (density ~1.89 g/mL, BP ~118 °C vs. ~1.14 g/mL and ~180 °C for 1-bromoheptane), altering both reactivity and pharmacokinetic partitioning in ways incompatible with the trecetilide pharmacophore . The alcohol precursor 6-fluoro-6-methyl-1-heptanol (CAS 135124-57-1) cannot directly undergo N‑alkylation without prior activation, making the bromide the kinetically competent intermediate for convergent assembly [3]. These structural features are not interchangeable without compromising either the synthetic efficiency or the metabolic phenotype of the downstream clinical candidate.

Quantitative Differentiation Evidence: 1-Bromo-6-fluoro-6-methylheptane (CAS 135124-58-2) vs. Closest Comparators


Proarrhythmic Risk Elimination: Trecetilide (6-Fluoro-6-methylheptyl Side Chain) vs. Ibutilide (Non-Fluorinated Heptyl Chain) in the Methoxamine-Sensitised Rabbit Model

The final drug substance built from 1-bromo-6-fluoro-6-methylheptane, trecetilide (Example 3, R3 = (CH₂)₄C(CH₃)₂F), was completely devoid of polymorphic ventricular tachycardia (PVT) in the methoxamine rabbit proarrhythmia assay, whereas the non-fluorinated comparator ibutilide (R3 = (CH₂)₆CH₃) provoked PVT in 2 of 16 animals at a cumulative dose of 1 mg/kg [1]. The fluorinated compound also generated no early afterdepolarizations (EAD magnitude 0% of APA) compared with 15% of APA for ibutilide [1]. This differential translates the metabolic-stabilisation design of the intermediate into a quantifiable safety advantage at the level of the whole organism.

Cardiac electrophysiology Antiarrhythmic drug safety Polymorphic ventricular tachycardia

Effective Refractory Period (ERP) Prolongation: Trecetilide vs. Ibutilide at Therapeutic Concentration (10⁻⁵ M)

At a therapeutically relevant concentration of 10⁻⁵ M, the S‑enantiomer carrying the 6-fluoro-6-methylheptyl side chain (Example 3) increased the effective refractory period of isolated rabbit papillary muscle by 21.4% at 1 Hz and 25.4% at 3 Hz pacing, compared with 18.0% and 15.8% respectively for ibutilide [1]. The fluorinated compound thus maintained or enhanced ERP prolongation at the faster pacing rate (3 Hz) where ibutilide showed use‑dependent attenuation, a desirable property for terminating reentrant tachyarrhythmias [1].

Class III antiarrhythmic activity Effective refractory period Rate-dependent electrophysiology

Metabolic Stability: Fluorine Blockade of Heptyl Side-Chain ω‑Oxidation in Ibutilide Analogues

The primary metabolic clearance pathway of ibutilide is hepatic ω‑oxidation followed by sequential β‑oxidation of the heptyl side chain, generating eight urinary metabolites and resulting in high systemic clearance approaching hepatic blood flow (29 mL/min/kg) [1]. The 6-fluoro-6-methyl substitution pattern was explicitly designed to stabilise the side chain against this oxidative cascade. Hester et al. (2001) reported that fluorine substituents on the heptyl side chain stabilised the series to metabolic oxidation, and the compound carrying the 6-fluoro-6-methylheptyl motif (compound 45E, trecetilide) was selected for development based on excellent metabolic stability [2]. Trecetilide, unlike ibutilide, demonstrates good oral bioavailability—a direct consequence of the metabolic blockade conferred by the C6 tertiary fluorine motif [3].

Drug metabolism Cytochrome P450 ω‑Oxidation blockade

Synthetic Efficiency: Convergent Late-Stage Assembly Enabled by the Primary Bromide of 1-Bromo-6-fluoro-6-methylheptane

The convergent route to trecetilide hemi-fumarate, developed for large-scale preparation, couples lactol 9 with fluoroamine 10 (N-ethyl-6-fluoro-6-methylheptylamine) via reductive amination in the final bond-forming step [1]. Fluoroamine 10 is itself prepared by reacting 1-bromo-6-fluoro-6-methylheptane with aqueous ethylamine [2]. This late-stage introduction of the labile tertiary fluoroalkyl group provided significant yield and purity advantages over the earlier linear route, which introduced the fluorine early and suffered from elimination and hydrolysis impurities [1]. The convergent process achieved an overall yield in six steps with 99% ee and only 1–1.5 wt% achiral impurities, meeting developmental purity goals without requiring column chromatography for the final API [1].

Process chemistry Convergent synthesis N-Alkylation

Structural Uniqueness: Geminal Dimethyl–Tertiary Fluorine Motif vs. Terminal Monofluoro and Perfluoro Analogs

The C(CH₃)₂F motif present in 1-bromo-6-fluoro-6-methylheptane represents a specific metabolic blocking strategy that cannot be replicated by simpler fluorinated alkyl bromides. 1-Bromo-7-fluoroheptane (terminal fluorine) blocks only ω‑oxidation but leaves the chain vulnerable to β‑oxidation. 1-Bromoperfluoroheptane (all C–F bonds) produces a rigid, hydrophobic, and electronically distinct chain that fails to mimic the lipophilicity and conformational flexibility of the natural heptyl substrate . The geminal dimethyl group introduces steric hindrance at the fluorine-bearing carbon, further retarding enzymatic access while maintaining sufficient chain flexibility for target engagement [1]. The differential pharmacological outcomes between Example 1 (R3 = (CH₂)₅CH₂F, terminal fluorine) and Example 3 (R3 = (CH₂)₄C(CH₃)₂F, geminal dimethyl fluorine) in the patent data—both showing antiarrhythmic activity but with distinct ERP profiles—empirically confirm that fluorine placement and the presence of the geminal dimethyl group are non-interchangeable design elements [2].

Organofluorine chemistry Metabolic blocking strategy Structure–metabolism relationship

Procurement-Anchored Application Scenarios for 1-Bromo-6-fluoro-6-methylheptane (CAS 135124-58-2)


Synthesis of Class III Antiarrhythmic Drug Candidates with Reduced Proarrhythmic Liability

Medicinal chemistry teams developing ibutilide follow-on compounds should procure 1-bromo-6-fluoro-6-methylheptane to introduce the metabolically stabilised 6-fluoro-6-methylheptyl side chain via N‑alkylation. The resulting pharmacophore (as in trecetilide) has been quantitatively demonstrated to eliminate PVT (0/16 vs. 2/16 for ibutilide) and EADs (0% vs. 15% of APA) while maintaining or exceeding ERP prolongation efficacy at both slow and fast pacing rates [1]. This evidence supports selection of this specific intermediate for any programme seeking to decouple class III antiarrhythmic potency from proarrhythmic toxicity.

Convergent Late-Stage API Assembly for Scalable Process Chemistry

Process R&D groups transitioning trecetilide or structurally related methanesulfonamides from discovery to pilot scale should source this bromide to execute the convergent route described by Mackey et al. (2005). The late-stage reductive amination of lactol 9 with fluoroamine 10 (derived from 1-bromo-6-fluoro-6-methylheptane) avoids early introduction of the labile tertiary fluorine, achieving 99% ee and 1–1.5 wt% achiral impurities without column chromatography [2]. This directly addresses the quality issues (elimination/hydrolysis byproducts) that plagued the original linear synthesis and failed developmental purity specifications [2].

Structure–Metabolism Relationship Studies on ω‑Oxidation Blockade in Alkyl Side Chains

Drug metabolism researchers investigating strategies to block cytochrome P450-mediated ω‑oxidation of linear alkyl chains should use this compound as the alkylating agent to install the C(CH₃)₂F motif onto amine, alcohol, or thiol nucleophiles. The geminal dimethyl–tertiary fluorine pattern represents a validated metabolic blocking strategy distinct from terminal monofluorination (which leaves β‑oxidation intact) or perfluorination (which abolishes substrate recognition). The differential in vivo outcomes between Example 1 and Example 3 in the patent pharmacology data provide a quantitative structure–metabolism relationship framework for further design [1][3].

Fluorinated Building Block for Specialty Agrochemical and Material Science Intermediates

Although the primary documented use is in antiarrhythmic drug synthesis, the bifunctional nature of this compound—a primary alkyl bromide for nucleophilic displacement paired with a chemically inert tertiary C–F bond—makes it a versatile synthon for any application requiring a lipophilic, metabolically resistant C8 linker with a terminal electrophilic handle. Suppliers list the compound with typical purity of 95% (GC) and availability for research-scale procurement . The compound is classified under GHS with standard alkyl halide handling precautions (avoid skin/eye contact, provide exhaust ventilation) .

Quote Request

Request a Quote for Heptane, 1-bromo-6-fluoro-6-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.